Corr4a (N-[2-(5-chloro-2-methoxy-phenylamino)-4′-methyl-[4,5′]bithiazolyl-2′-yl]-benzamide) is a small molecule identified as a promising candidate for the treatment of cystic fibrosis (CF). [, ] CF is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. [] The most common mutation, F508del-CFTR, leads to misfolding and trafficking defects, resulting in reduced CFTR protein at the cell surface and impaired chloride ion transport. [, ] Corr4a acts as a "corrector," aiming to improve the processing and trafficking of F508del-CFTR, thus increasing its presence and functionality at the cell surface. [, , ]
Despite promising results in preclinical studies, Corr4a alone did not demonstrate sufficient clinical efficacy to become an approved CF treatment. [, ] Future research directions for Corr4a could include:
Corr4A was identified through high-throughput screening methods aimed at finding compounds that could restore the function of the mutant CFTR protein. It belongs to a category of compounds known as thiazole derivatives, characterized by their nitrogen and sulfur heterocycles. These compounds are pivotal in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
The synthesis of Corr4A involves several key steps that typically include the formation of its thiazole core through reactions involving various precursors. The methodologies often utilize techniques such as:
For instance, one synthetic route involves the use of 5-chloro-2-methoxyphenyl groups combined with pivalamide groups, which significantly enhance the compound's potency compared to earlier iterations . The detailed synthetic pathway may also include purification steps using chromatography to isolate the desired product with high purity.
Corr4A's molecular structure features a thiazole ring substituted with various functional groups that contribute to its biological activity. The exact molecular formula and structural data can vary based on specific synthetic routes but generally include:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of Corr4A during its synthesis .
Corr4A undergoes several chemical reactions that are crucial for its function as a CFTR corrector. The primary reaction involves:
In vitro studies have demonstrated that when cells expressing the ΔF508 mutation are treated with Corr4A, there is a significant increase in iodide transport rates, indicating improved CFTR activity .
The mechanism by which Corr4A exerts its corrective effects on CFTR involves several steps:
Experimental data indicate that Corr4A significantly enhances bicarbonate transport in cells expressing ΔF508-CFTR, which is crucial for maintaining pH balance in epithelial tissues .
Corr4A exhibits several notable physical and chemical properties:
Characterization techniques such as infrared spectroscopy (IR) and NMR provide insights into functional groups and molecular interactions .
Corr4A has significant implications in therapeutic applications for cystic fibrosis:
Moreover, ongoing studies continue to explore its efficacy in combination therapies with other correctors like VX809, which have shown synergistic effects in enhancing CFTR function .
The deletion of phenylalanine at position 508 (ΔF508) in the cystic fibrosis transmembrane conductance regulator (CFTR) protein represents the most prevalent disease-causing mutation in cystic fibrosis (CF), accounting for approximately 90% of affected alleles globally [3] [6]. This mutation resides within the first nucleotide-binding domain (NBD1) of CFTR, an ATP-gated chloride/bicarbonate channel critical for maintaining epithelial surface liquid homeostasis. The ΔF508 mutation induces severe structural and functional perturbations through multiple mechanisms: [3] [7]
Table 1: Pathophysiological Consequences of ΔF508 Mutation in CFTR
Molecular Defect | Consequence | Functional Impact |
---|---|---|
NBD1 destabilization | Exposure of hydrophobic surfaces | Recognition by ubiquitin ligases |
NBD1/ICL4 interface disruption | Impaired domain assembly | ER retention & degradation |
Altered conformational dynamics | Reduced ATP binding/hydrolysis efficiency | Defective channel gating |
Global misfolding | Altered interactome with chaperones | Premature degradation |
Pharmacological correctors represent a class of small molecules designed to restore the biosynthetic processing of misfolded CFTR variants. Their development stemmed from key observations:
Table 2: Classes of CFTR Correctors and Their Mechanisms
Class | Representative Compounds | Primary Target | Rescue Mechanism |
---|---|---|---|
I | Lumacaftor (VX-809), Tezacaftor (VX-661) | NBD1/TMD interfaces | Stabilizes NBD1-ICL4 interaction |
II | Corr4a | NBD2 or NBD2/TMD interfaces | Restores NBD2 stability and interdomain assembly |
III | VX-325 (research compound) | NBD1 core | Facilitates NBD1 folding thermodynamics |
The development of Corr4a emerged from critical limitations observed in first-generation correctors and sophisticated structure-based drug design:
Table 3: Comparative Mechanisms of Corr4a and Benchmark Correctors
Parameter | Corr4a (Class II) | VX-809 (Class I) | VX-325 (Class III) |
---|---|---|---|
Primary Domain Target | NBD2 & NBD2-TMD interfaces | NBD1/ICL4 interface | NBD1 core |
Effect on ΔF508-NBD1 | Minimal stabilization | Strong stabilization | Direct folding enhancement |
Effect on ΔF508-NBD2 | Significant stabilization | Minimal effect | No direct effect |
Synergy with VX-770 (potentiator) | Moderate | Moderate | Moderate |
Synergy with Class I correctors | Strong additive effects | N/A (same class) | Additive |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7